molecular formula C19H16N2O4S B12476755 3-phenoxy-N-(4-sulfamoylphenyl)benzamide

3-phenoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B12476755
M. Wt: 368.4 g/mol
InChI Key: KBOFFXZCRABRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenoxy-N-(4-sulfamoylphenyl)benzamide is a novel compound that has recently garnered significant interest in the scientific community. It is a member of the sulfonamide class of compounds, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid derivatives. The reaction is facilitated by peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) . The progress of the reaction is monitored using thin-layer chromatography (TLC), and the final product is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

3-phenoxy-N-(4-sulfamoylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase IX, which is overexpressed in many solid tumors.

    Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.

    Industry: It is used in the development of new pharmaceuticals and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to their death . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-sulfamoylphenyl)benzamide
  • 3-fluoro-N-(4-sulfamoylphenyl)benzamide
  • 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide

Uniqueness

3-phenoxy-N-(4-sulfamoylphenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities. Its phenoxy group enhances its ability to interact with molecular targets, making it a potent inhibitor of carbonic anhydrase IX . This distinguishes it from other similar compounds, which may lack this specific interaction and therefore exhibit different biological activities .

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

3-phenoxy-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C19H16N2O4S/c20-26(23,24)18-11-9-15(10-12-18)21-19(22)14-5-4-8-17(13-14)25-16-6-2-1-3-7-16/h1-13H,(H,21,22)(H2,20,23,24)

InChI Key

KBOFFXZCRABRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.